Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves several steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea and trifluoroacetic acid to yield the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but lacks the trifluoromethyl and sulfanylidene groups, which may result in different chemical and biological properties.
4-Hydroxy-3-methoxycinnamic acid: This compound shares the hydroxy and methoxy groups but has a simpler structure and different reactivity.
Biological Activity
Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure
The compound is characterized by the following structural features:
- Functional Groups : Hydroxyl (-OH), trifluoromethyl (-CF₃), and sulfanylidene (S=) groups.
- Core Structure : A diazinane ring which contributes to its biological activity.
1. Antidiabetic Activity
Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic properties. For instance, a related compound demonstrated significant inhibition against key enzymes involved in glucose metabolism:
These results suggest that the compound may act as a multi-target inhibitor, potentially useful in managing diabetes.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit mitotic kinesin Eg5, a target for cancer therapy:
- Mechanism : The compound's interaction with Eg5 disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.
- Case Study : In vitro studies on various cancer cell lines showed selective cytotoxicity, indicating its potential as an anticancer agent .
3. Calcium Channel Blockade
Dihydropyrimidine derivatives, including this compound, have been identified as potential calcium channel blockers:
- Biological Mechanism : These compounds may modulate calcium influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .
4. Pain Modulation
The compound has been explored for its role as a TRPA1 modulator, which is relevant in pain management:
- Research Findings : Compounds that affect TRPA1 can provide relief in pain conditions by inhibiting the receptor's activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application:
- Toxicity Studies : Preliminary studies on acute toxicity in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile .
Table: Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | Soluble in ethanol |
Bioavailability | Moderate |
Half-life | To be determined |
Properties
IUPAC Name |
ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O5S/c1-3-25-12(22)10-11(7-4-5-8(21)9(6-7)24-2)19-13(26)20-14(10,23)15(16,17)18/h4-6,10-11,21,23H,3H2,1-2H3,(H2,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVJPTLXAWJHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.